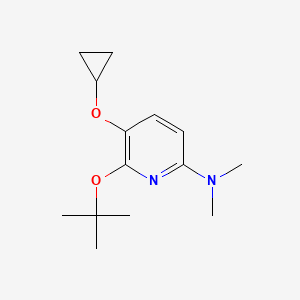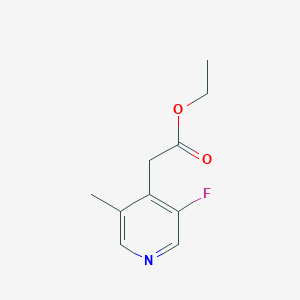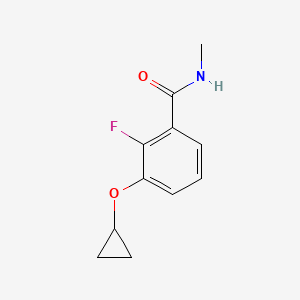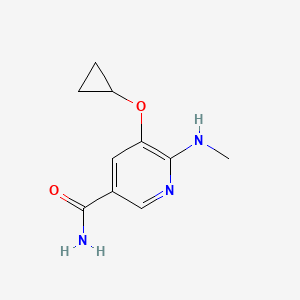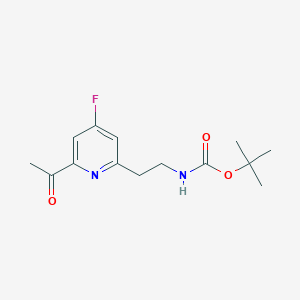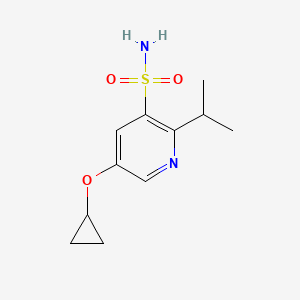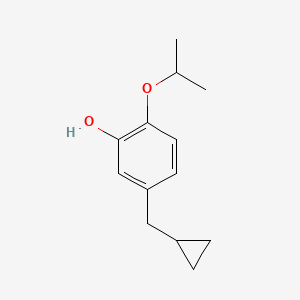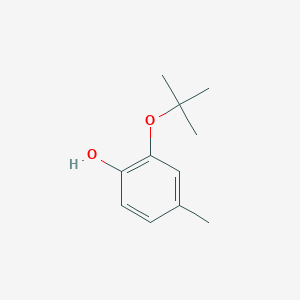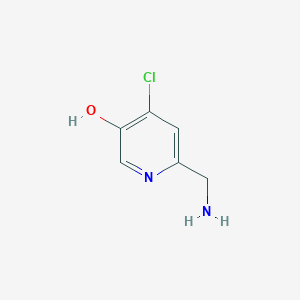
6-(Aminomethyl)-4-chloropyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-4-chloropyridin-3-OL is a chemical compound that belongs to the class of aminomethylated pyridines It is characterized by the presence of an aminomethyl group at the 6th position, a chlorine atom at the 4th position, and a hydroxyl group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-chloropyridin-3-OL typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine as the starting material.
Hydroxylation: The hydroxyl group at the 3rd position can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4-chloropyridin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 6-(Aminomethyl)-4-chloropyridin-3-one, while substitution of the chlorine atom may result in various derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Aminomethyl)-4-chloropyridin-3-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4-chloropyridin-3-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom and hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the chlorine and hydroxyl groups.
4-Chloro-3-hydroxypyridine: Similar structure but lacks the aminomethyl group.
6-(Aminomethyl)-2-chloropyridin-3-OL: Similar structure but with the chlorine atom at a different position.
Uniqueness
6-(Aminomethyl)-4-chloropyridin-3-OL is unique due to the specific combination of functional groups on the pyridine ring
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
6-(aminomethyl)-4-chloropyridin-3-ol |
InChI |
InChI=1S/C6H7ClN2O/c7-5-1-4(2-8)9-3-6(5)10/h1,3,10H,2,8H2 |
InChI Key |
GVINQJBKHHJNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



